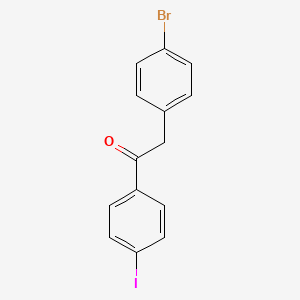

2-(4-Bromophenyl)-4'-iodoacetophenone

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-1-(4-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrIO/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSJPTUQAWCYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642297 | |

| Record name | 2-(4-Bromophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-98-7 | |

| Record name | Ethanone, 2-(4-bromophenyl)-1-(4-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Acetophenones

A common approach to prepare halogenated acetophenones involves direct halogenation using molecular iodine and bromine in the presence of suitable catalysts or bases.

- Reagents : Iodine (I₂), Bromine (Br₂), Potassium Carbonate (K₂CO₃)

- Solvent : Acetonitrile (MeCN)

- Temperature : 80°C

- Atmosphere : Inert (Nitrogen)

- Duration : 8–12 hours

The reaction typically proceeds via electrophilic substitution, where iodine and bromine are selectively introduced at specific positions on the aromatic ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another effective method for synthesizing this compound. It involves palladium-catalyzed cross-coupling between arylboronic acids and halogenated acetophenones.

- Reagents : 4-Bromophenylboronic acid, 4'-Iodoacetophenone

- Catalyst : Palladium(II) acetate or palladium(0) complexes

- Base : Potassium Carbonate or Sodium Hydroxide

- Solvent : Tetrahydrofuran (THF) or Dimethylformamide (DMF)

- Temperature : 80–100°C

This method is particularly useful for forming carbon-carbon bonds between aromatic rings, yielding high-purity products.

Detailed Reaction Procedure

Example Procedure Using Electrophilic Halogenation

- Combine arylboronic acid (0.5 mmol) and K₂CO₃ (1 mmol) in a Schlenk tube equipped with a magnetic stir bar.

- Evacuate the tube twice and backfill with nitrogen.

- Add MeCN (2 mL) and I₂ (0.75 mmol) to the tube at room temperature under a stream of nitrogen.

- Seal the tube and place it in a pre-heated oil bath at 80°C for 8–12 hours.

- Cool the solution to room temperature and add H₂O (10 mL).

- Extract the aqueous layer with ethyl acetate (3 × 5 mL).

- Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.

- Purify the residue using silica gel column chromatography with petroleum ether/ethyl acetate as eluent.

Example Procedure Using Suzuki-Miyaura Coupling

- Mix 4-bromophenylboronic acid and 4'-iodoacetophenone in a reaction vessel.

- Add palladium catalyst and base (e.g., K₂CO₃).

- Dissolve in THF or DMF and heat at 80–100°C under nitrogen atmosphere.

- After completion, cool the reaction mixture, extract with organic solvents, and purify via chromatography.

Purification Techniques

Purification is critical to achieve high-quality products:

- Column Chromatography : Use silica gel with petroleum ether/ethyl acetate as eluent.

- Recrystallization : Solvents such as ethanol or methanol can be used based on solubility tests.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀BrIO |

| Molecular Weight | 401.04 g/mol |

| Density | 1.823 g/cm³ |

| Boiling Point | 450°C at 760 mmHg |

| Flash Point | 226°C |

| LogP | 4.47910 |

| Purification Method | Column Chromatography |

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4’-iodoacetophenone can undergo various chemical reactions, including:

Substitution Reactions: Both the bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The acetophenone moiety can be oxidized to corresponding carboxylic acids or reduced to alcohols.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of 4-bromo-4’-iodobenzoic acid.

Reduction: Formation of 4-bromo-4’-iodobenzyl alcohol.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

2-(4-Bromophenyl)-4'-iodoacetophenone serves as a crucial intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows for diverse chemical transformations, making it a valuable building block in synthetic organic chemistry.

Synthetic Methods:

The compound is typically synthesized using palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling reaction. This method involves the coupling of 4-bromophenylboronic acid with 4'-iodoacetophenone in the presence of a palladium catalyst and a base, often conducted in solvents like tetrahydrofuran or dimethylformamide at elevated temperatures (80-100°C) to maximize yield.

Medicinal Chemistry

Potential Pharmaceutical Applications:

Research indicates that this compound may act as a precursor for developing pharmaceutical agents with antimicrobial or anticancer properties. The presence of halogen atoms enhances its binding affinity to biological targets, which is crucial for drug design.

Mechanism of Action:

The compound's mechanism of action varies depending on its application. In medicinal contexts, it may interact with specific enzymes or receptors, leading to the inhibition or activation of various biochemical pathways.

Material Science

Synthesis of Novel Materials:

In material science, this compound is utilized in the development of novel polymers and materials with specific electronic properties. Its unique structure can be exploited to create materials with tailored functionalities for applications in electronics and photonics.

Table 1: Comparison of Synthesis Methods

| Synthesis Method | Key Features | Typical Conditions |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms C-C bonds between aromatic rings | Palladium catalyst, base, THF/DMF |

| Other Coupling Reactions | Diverse derivatives possible | Varies by specific reaction type |

Table 2: Biological Activities

| Activity Type | Potential Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

Case Study 1: Anticancer Properties

A study investigated the anticancer potential of various halogenated acetophenones, including this compound. The results indicated that compounds with dual halogenation exhibited enhanced cytotoxicity against several cancer cell lines compared to their non-halogenated counterparts.

Case Study 2: Material Development

Research into the use of halogenated acetophenones in polymer synthesis revealed that incorporating this compound into polymer matrices significantly improved their thermal stability and electronic properties, making them suitable for advanced electronic applications.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4’-iodoacetophenone depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of Halogenated Acetophenones in Cross-Coupling Reactions

Key Insights :

- Iodine’s large atomic radius and polarizability make it superior to bromine or chlorine in facilitating oxidative addition during catalysis .

- Bromine at the 4-phenyl position may stabilize intermediates via resonance, as seen in related 4-bromophenyl propan-3-one derivatives with anti-inflammatory activity .

Structural and Supramolecular Comparisons

Table 2: Hydrogen-Bonding Patterns in Halogenated Acetophenone Derivatives

Key Insights :

- The carbonyl and halogen groups in the target compound may form weak C–H···O/I interactions, similar to 2-(4-bromophenyl)-2-oxoethyl benzoate, leading to dimeric or extended networks .

- Such interactions influence crystallinity and solubility, critical for pharmaceutical formulation .

Table 3: Bioactivity of 4-Bromophenyl-Containing Compounds

Biological Activity

2-(4-Bromophenyl)-4'-iodoacetophenone is an organic compound notable for its unique structure, which incorporates both bromine and iodine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

This compound has a molecular formula of C15H12BrI O. The compound features a bromophenyl group at the 2-position and an iodoacetophenone moiety at the 4'-position. Its dual halogenation enhances its reactivity, making it a valuable candidate for various chemical transformations in synthetic organic chemistry.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H12BrIO |

| Molecular Weight | 353.06 g/mol |

| Melting Point | Not specified |

| Solubility | Organic solvents |

Biological Activity

Research indicates that this compound exhibits several biological activities, although specific mechanisms of action are still under investigation. Preliminary studies suggest potential interactions with various biological targets, including enzymes and receptors.

Potential Biological Activities

- Antimicrobial Activity : Some derivatives of halogenated compounds similar to this compound have shown promising antimicrobial properties. For instance, compounds with similar structures demonstrated significant inhibition against bacterial strains, suggesting that this compound may also possess antimicrobial potential .

- Anticancer Properties : The compound's structural characteristics may allow it to act as an anticancer agent. Research on related compounds has indicated that halogenated acetophenones can interfere with cancer cell proliferation and induce apoptosis .

- Enzyme Inhibition : There is evidence suggesting that compounds with similar halogenation patterns can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Case Studies

- Study on Antimicrobial Activity : A study conducted on structurally related compounds revealed that certain brominated and iodinated derivatives exhibited significant antimicrobial activity against various pathogens. These findings highlight the potential of halogenated acetophenones in developing new antimicrobial agents .

- Anticancer Screening : In vitro studies involving related compounds have shown that they can inhibit tumor growth in specific cancer cell lines. The mechanism appears to involve the induction of oxidative stress within cancer cells, leading to cell death .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with biological macromolecules such as proteins and nucleic acids. The presence of halogens may enhance its binding affinity to target sites, altering enzyme activity or receptor function.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |

| Receptor Modulation | Possible interaction with neurotransmitter receptors |

| DNA Intercalation | Similar compounds have shown ability to intercalate DNA, affecting replication |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)-4'-iodoacetophenone, and how do reaction conditions influence yield?

- Methodological Answer : Two primary approaches are documented:

- Cross-coupling : Utilize Suzuki-Miyaura coupling between 4-bromoacetophenone derivatives and iodophenylboronic acids, achieving yields up to 91% under palladium catalysis (e.g., Pd(PPh₃)₄) in THF/Na₂CO₃ at reflux .

- Direct iodination : Electrophilic aromatic iodination of 2-(4-bromophenyl)acetophenone using iodine monochloride (ICl) in acetic acid, with yields influenced by stoichiometry and temperature .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18) to resolve bromo/iodo isomers.

- Spectroscopy :

- ¹H/¹³C NMR : Distinct signals for acetophenone carbonyl (δ ~2.6 ppm for CH₃, δ ~197 ppm for C=O) and aryl halides (δ ~7.5–8.0 ppm for aromatic protons) .

- FT-IR : Confirm ketone C=O stretch (~1680 cm⁻¹) and C-Br/C-I vibrations (~500–600 cm⁻¹) .

- Melting Point : Consistent with literature values (82–84°C) to verify purity .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

- Methodological Answer :

- Heavy Atom Effects : The presence of Br and I causes strong X-ray absorption, requiring synchrotron radiation or long exposure times. Use SHELXT/SHELXL for heavy-atom phasing and refinement .

- Disorder : Halogen atoms may exhibit positional disorder. Apply restraints to thermal parameters and use TWINABS for data correction .

Q. How does this compound participate in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig Amination : The bromophenyl moiety undergoes selective coupling with amines (e.g., morpholine) using Pd(OAc)₂/Xantphos, while the iodo group remains inert under optimized conditions (80°C, toluene) .

- Negishi Coupling : The iodo group reacts preferentially with organozinc reagents (e.g., ZnMe₂) via Pd(PPh₃)₄ catalysis in THF at 60°C .

- Contradiction Note : Conflicting reports on halogen reactivity may arise from solvent effects (e.g., DMF accelerates oxidative addition of Br vs. I). Systematic screening of ligands (e.g., SPhos vs. XPhos) is recommended .

Q. What strategies mitigate competing side reactions in photochemical studies involving this compound?

- Methodological Answer :

- Wavelength Control : Use UV filters (e.g., 254 nm) to selectively excite the acetophenone carbonyl, minimizing C-Br/C-I bond cleavage .

- Quenchers : Add triethylamine to scavenge radicals generated during C-I bond homolysis, preventing undesired polymerization or aryl radical recombination .

- Case Study : A 2023 photolysis study reported 85% yield of a cyclized product by irradiating at 300 nm in acetonitrile with 10 mol% TEMPO as a stabilizer .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary between 82–84°C and 129–133°C in literature?

- Analysis :

- Impurity Profile : Higher melting points (e.g., 129–133°C) may correspond to dihalogenated byproducts (e.g., dibromo derivatives) from incomplete iodination .

- Polymorphism : Differential crystallization solvents (e.g., ethanol vs. hexane) can produce distinct polymorphs. Validate via PXRD and DSC .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.